molecular formula C24H26N2O4S2 B306300 4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate

4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate

Cat. No. B306300
M. Wt: 470.6 g/mol
InChI Key: ZJCNJJSUWZRNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMPT, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act by inhibiting the activation of the NF-κB pathway, which is involved in inflammation and cancer development. DMPT has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMPT has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. DMPT has also been found to inhibit the migration and invasion of cancer cells. Additionally, DMPT has been found to increase the levels of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of DMPT is its potential as a therapeutic agent for various diseases. DMPT has been found to be effective in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one limitation of DMPT is its low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for the study of DMPT. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent in combination with other drugs. Additionally, further research is needed to determine the optimal dosage and administration of DMPT for therapeutic use.
In conclusion, DMPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been found to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties. DMPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in clinical trials and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

DMPT can be synthesized using various methods, including a one-pot synthesis method, a Suzuki-Miyaura coupling method, and a Pd-catalyzed coupling method. The one-pot synthesis method involves the reaction of 4-chloro-3-nitrobenzenesulfonate and 2,5-dimethyl-1H-pyrrole-1-carbothioamide in the presence of a base and a reducing agent. The Suzuki-Miyaura coupling method involves the reaction of 4-bromo-1-(4-morpholinylcarbonyl)phenyl-4-methylbenzenesulfonate and 2,5-dimethyl-1H-pyrrole in the presence of a palladium catalyst and a base. The Pd-catalyzed coupling method involves the reaction of 4-bromo-1-(4-morpholinylcarbonyl)phenyl-4-methylbenzenesulfonate and 2,5-dimethyl-1H-pyrrole in the presence of a palladium catalyst and a ligand.

Scientific Research Applications

DMPT has been widely studied for its potential applications in the field of medicine. It has been found to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties. DMPT has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, DMPT has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Product Name

4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C24H26N2O4S2/c1-17-4-10-22(11-5-17)32(27,28)30-21-8-6-20(7-9-21)26-18(2)16-23(19(26)3)24(31)25-12-14-29-15-13-25/h4-11,16H,12-15H2,1-3H3

InChI Key

ZJCNJJSUWZRNKZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N3C(=CC(=C3C)C(=S)N4CCOCC4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N3C(=CC(=C3C)C(=S)N4CCOCC4)C

Origin of Product

United States

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